molecular formula C9H7BrF2O3 B6293098 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid CAS No. 2404734-29-6

5-Bromo-4-ethoxy-2,3-difluorobenzoic acid

Cat. No.: B6293098
CAS No.: 2404734-29-6
M. Wt: 281.05 g/mol
InChI Key: HLBNXDKSCHJIIR-UHFFFAOYSA-N
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Description

5-Bromo-4-ethoxy-2,3-difluorobenzoic acid is an organic compound with the molecular formula C9H7BrF2O3 It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid typically involves the bromination of 4-ethoxy-2,3-difluorobenzoic acid. The reaction is carried out using bromine or a brominating reagent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethoxy-2,3-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoic acids .

Scientific Research Applications

5-Bromo-4-ethoxy-2,3-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, ethoxy, and difluoro groups can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are essential to understand its potential effects and applications .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-4-ethoxy-2,3-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c1-2-15-8-5(10)3-4(9(13)14)6(11)7(8)12/h3H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBNXDKSCHJIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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